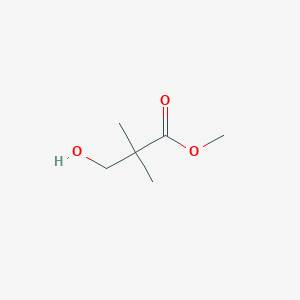

3-Hidroxi-2,2-dimetilpropanoato de metilo

Descripción general

Descripción

It is a clear, colorless liquid with a boiling point of approximately 178°C and a density of 1.0±0.1 g/cm³ . This compound is widely used in various chemical and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as Hydroxypivalic Acid Methyl Ester, has been found to show affinity to the heat shock proteins TRAP1 . These proteins play a crucial role in cellular processes such as protein folding and protection against stress.

Mode of Action

The compound’s interaction with its targets leads to the inhibition of the proliferation of certain cancer cells . This suggests that the compound may act as a potential inhibitor of these proteins, thereby affecting their function and leading to the observed antiproliferative activities .

Biochemical Pathways

Given its interaction with heat shock proteins, it is likely that it impacts protein folding and stress response pathways within the cell .

Pharmacokinetics

Its high gi absorption and low skin permeation suggest that it may have good bioavailability when administered orally .

Result of Action

The primary result of the action of Methyl 3-hydroxy-2,2-dimethylpropanoate is the inhibition of the proliferation of certain cancer cells . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized through a two-step process involving aldol condensation and subsequent oxidation and esterification reactions . The first step involves the reaction of isobutyraldehyde with formaldehyde in the presence of a catalyst at 60°C. The resulting product is then subjected to oxidation and esterification by adding methanol and sodium hydroxide solution, followed by oxygenation at 35°C to yield the final product .

Industrial Production Methods

In industrial settings, the production of methyl 3-hydroxy-2,2-dimethylpropanoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through distillation and other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include methyl isobutyrate and formaldehyde during decomposition , as well as various substituted derivatives depending on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Methyl 3-hydroxy-2,2-dimethylpropanoate is unique due to its specific structural features and reactivity . Similar compounds include:

Methyl 2,2-dimethyl-3-hydroxypropanoate: Shares similar chemical properties but differs in its specific applications and reactivity.

Hydroxypivalic acid methyl ester: Another closely related compound with similar uses in industrial and research settings.

These compounds are often used interchangeably in various applications, but methyl 3-hydroxy-2,2-dimethylpropanoate is preferred for its higher reactivity and versatility .

Actividad Biológica

Methyl 3-hydroxy-2,2-dimethylpropanoate is a compound that has garnered attention in recent research for its biological activity, particularly in the context of cancer treatment. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound and its derivatives.

Synthesis of Methyl 3-Hydroxy-2,2-Dimethylpropanoate Derivatives

The synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate derivatives typically involves several chemical modifications. A notable study synthesized a series of 24 compounds based on this model ester, exploring their potential as histone deacetylase inhibitors (HDACIs) and their antiproliferative effects on cancer cells. The derivatives were created through various methods including saponification and hydrazinolysis, leading to compounds that exhibited significant biological activity against colon cancer cell lines such as HCT-116 .

Anticancer Properties

Research has demonstrated that certain derivatives of methyl 3-hydroxy-2,2-dimethylpropanoate exhibit potent anticancer properties. For instance, specific compounds from a synthesized series showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating strong inhibitory effects on cell proliferation . Notably, two compounds (7a and 7g) displayed the highest activity with an IC50 of 0.12 mg/mL.

Table 1: IC50 Values of Selected Compounds

| Compound | IC50 (mg/mL) | Cancer Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.12 | HCT-116 |

| 7d | 0.81 | HCT-116 |

These compounds were also evaluated for their apoptotic activity through molecular docking studies, which indicated their potential to interact with key proteins involved in cancer cell survival and proliferation .

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of Histone Deacetylases (HDACs) : The derivatives have been shown to act as HDAC inhibitors, which play a crucial role in regulating gene expression related to cancer cell growth and survival .

- Cyclin-Dependent Kinase (CDK) Inhibition : Some studies have suggested that these compounds may inhibit CDKs, which are essential for cell cycle progression. This could lead to reduced tumor growth rates in cancer models .

- Selective Targeting : The compounds displayed selectivity towards cancerous cells compared to normal cells, enhancing their therapeutic potential while minimizing side effects .

Case Studies and Research Findings

A detailed examination of the biological activity was presented in various studies:

- Study on Metal Complexes : A study synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and assessed their anti-tumor activities. These complexes were tested against both tumorigenic and normal cell lines, revealing promising results in inhibiting tumor growth while maintaining lower toxicity to normal cells .

- Comparative Analysis : Another investigation compared the efficacy of these compounds with standard chemotherapy agents such as doxorubicin. The results indicated that some derivatives had superior antiproliferative activity compared to doxorubicin, suggesting a potential alternative or adjunct treatment for cancer patients .

Propiedades

IUPAC Name |

methyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,4-7)5(8)9-3/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRFTNVYOAGTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161214 | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-80-3 | |

| Record name | Methyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYPIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKS6ZV8KFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.